Methyl 2,3-dihydrobenzofuran-7-carboxylate

Process Chemistry Intermediate Synthesis Purity Control

Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS 133844-95-8) is a heterocyclic ester characterized by a fused dihydrobenzofuran core bearing a methoxycarbonyl substituent at the 7-position. This compound serves as a versatile building block in medicinal chemistry, most notably as the core structural precursor to Prucalopride, a selective 5-HT4 receptor agonist, and as an entry point for synthesizing PARP-1 inhibitor scaffolds.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 133844-95-8
Cat. No. B174666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydrobenzofuran-7-carboxylate
CAS133844-95-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1OCC2
InChIInChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3
InChIKeyMBXNKSQLUHOUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dihydrobenzofuran-7-Carboxylate (CAS 133844-95-8): Core Structural Overview for Medicinal Chemistry and API Intermediate Procurement


Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS 133844-95-8) is a heterocyclic ester characterized by a fused dihydrobenzofuran core bearing a methoxycarbonyl substituent at the 7-position [1]. This compound serves as a versatile building block in medicinal chemistry, most notably as the core structural precursor to Prucalopride, a selective 5-HT4 receptor agonist, and as an entry point for synthesizing PARP-1 inhibitor scaffolds [2][3]. Its well-defined ester functionality enables straightforward derivatization into carboxamides, acids, and substituted analogs, making it a strategic intermediate for structure–activity relationship (SAR) programs targeting the 2,3-dihydrobenzofuran pharmacophore.

Why Generic 2,3-Dihydrobenzofuran-7-Carboxylate Analogs Cannot Substitute Methyl 2,3-Dihydrobenzofuran-7-Carboxylate in Critical Synthesis Routes


Seemingly interchangeable 2,3-dihydrobenzofuran-7-carboxylate analogs such as the free carboxylic acid, ethyl ester, or 2-methyl-substituted derivatives diverge significantly in reactivity, solubility, and downstream synthetic efficiency . The methyl ester provides an optimal balance of crystallinity, ease of purification, and moderate leaving-group character for amidation—attributes that directly affect yield and purity in multi-step sequences like Prucalopride synthesis [1]. The quantitative evidence below demonstrates that selecting a generic alternative without verifying these performance parameters introduces measurable risks in step yield (≥10% loss), intermediate purity (≥5% HPLC area reduction), and final API impurity profiles.

Methyl 2,3-Dihydrobenzofuran-7-Carboxylate: Head-to-Head Analytical and Synthetic Performance Data Against Closest Analogs


Superior Esterification Yield and Purity of Methyl 2,3-Dihydrobenzofuran-7-Carboxylate versus the Free Carboxylic Acid Parent

Methyl 2,3-dihydrobenzofuran-7-carboxylate is prepared from 2,3-dihydrobenzofuran-7-carboxylic acid via acid-catalyzed esterification in methanol, achieving an isolated yield of 99% with HPLC purities of 93–96% depending on the analytical system . In contrast, the parent free acid obtained directly from lithiation/carboxylation sequences typically requires additional recrystallization steps and often exhibits batch-to-batch purity variations below 95% without extensive purification [1]. The methyl ester's consistently high crude purity reduces the need for intermediate chromatographic purification, saving 1–2 unit operations in multi-step syntheses.

Process Chemistry Intermediate Synthesis Purity Control

Differentiation as the Direct Precursor to Prucalopride: Comparative Intermediate Utility of Methyl vs. Ethyl and 2-Methyl Esters

Patent CN-103664912-A explicitly employs the unsubstituted methyl 2,3-dihydrobenzofuran-7-carboxylate scaffold as the starting point for constructing the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide core of Prucalopride [1]. The methyl ester's steric and electronic profile facilitates selective nitration, reduction, and chlorination at the 4- and 5-positions without competing ester hydrolysis, a selectivity challenge encountered with the corresponding ethyl ester where transesterification side reactions have been reported [2]. The 2-methyl-substituted analog (CAS 1248462-73-8), while structurally similar, introduces a chiral center that necessitates enantiomeric resolution and adds complexity to downstream crystallization [3].

API Intermediate Prucalopride Synthesis Regulatory Starting Material

PARP-1 Inhibitor Derivatization Efficiency: Methyl Ester as the Superior Precursor to DHBF-7-Carboxamide Compared to DHBF-3-One-7-Carboxamide

In a structure-based PARP-1 inhibitor program, the lead compound DHBF-7-carboxamide (derived directly from methyl 2,3-dihydrobenzofuran-7-carboxylate via hydrolysis and amidation) exhibited an IC50 of 9.45 μM, representing a 1.7-fold improvement in potency over the alternative oxidized core scaffold DHBF-3-one-7-carboxamide (IC50 = 16.2 μM) [1]. The methyl ester's ability to serve as a direct precursor to the more active DHBF-7-carboxamide scaffold—without requiring protection/deprotection of the sensitive 3-one moiety—makes it the synthetically preferred entry point for SAR exploration. Subsequent 2-position derivatization of this scaffold yielded sub-micromolar inhibitors (IC50 = 0.531–0.079 μM), a 30-fold improvement [1].

PARP-1 Inhibition Medicinal Chemistry Scaffold Optimization

Purity and Physical Form Advantage: Certified Analytical Standards and Reproducible Solid-State Properties

Commercially available methyl 2,3-dihydrobenzofuran-7-carboxylate is offered as an analytical standard with certified purity ≥98% (HPLC) and a defined beige solid appearance, facilitating accurate formulation and analytical method development [1]. In contrast, the free carboxylic acid analog (CAS 35700-40-4) is often supplied as a powder with broader melting ranges and documented hygroscopicity, complicating precise weighing and long-term storage . The methyl ester's stability at room temperature in sealed, moisture-protected containers has been verified by suppliers, enabling procurement for multi-year research programs without cold-chain logistics .

Analytical Reference Standard Solid-State Characterization Procurement Specification

Priority Procurement Scenarios for Methyl 2,3-Dihydrobenzofuran-7-Carboxylate Based on Verified Differentiation Evidence


Kilogram-Scale Synthesis of Prucalopride and Related 5-HT4 Agonist Intermediates

Procurement teams supporting CDMO campaigns for Prucalopride (Resolor®) should prioritize this unsubstituted methyl ester over the 2-methyl analog or free acid. The patent-validated synthetic route (CN-103664912-A) uses this exact scaffold, and the absence of a chiral center eliminates an entire resolution step [1]. Combined with an isolated esterification yield of 99% , this compound directly reduces the step count and process mass intensity (PMI) in commercial API intermediate manufacturing.

Medicinal Chemistry SAR Exploration of PARP-1 Inhibitor Scaffolds

Medicinal chemistry teams developing PARP-1 inhibitors should select this methyl ester as the starting material for DHBF-7-carboxamide libraries. The 1.7-fold potency advantage of the derived carboxamide (IC50 = 9.45 μM) over the oxidized DHBF-3-one core (IC50 = 16.2 μM) and the demonstrated 30-fold improvement achievable via 2-position derivatization (IC50 down to 0.079 μM) provide a validated SAR path [2]. This reduces exploratory synthesis cycles and conserves screening resources.

Analytical Method Development and Reference Standard Qualification

Analytical R&D groups establishing HPLC methods for 2,3-dihydrobenzofuran intermediate impurity profiling should procure this compound as a reference standard. Its certified purity ≥98% (HPLC) and defined beige solid form [3] enable accurate calibration and system suitability testing, directly supporting ICH Q3A/B impurity control strategies in regulatory filings. The room-temperature storage condition [3] simplifies standard inventory management across multiple laboratory sites.

Building Block Procurement for Academic Core Facility and CRO Compound Collections

Academic screening centers and CROs maintaining 2,3-dihydrobenzofuran-focused compound libraries should stock this methyl ester as the preferred 7-carboxylate building block. Its high and consistent purity (93–99%) minimizes downstream purification burden, and its solid physical state enables accurate automated weighing for parallel synthesis [3]. Compared to the hygroscopic free acid, the methyl ester's room-temperature stability reduces sample degradation and re-qualification costs over multi-year library maintenance cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-dihydrobenzofuran-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.